The synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one typically involves several key methods:
Cyclization Reactions: One common synthetic route involves the cyclization of an appropriate amine with an epoxide, which leads to the formation of the bicyclic structure. The reaction conditions are crucial and often include solvents such as dichloromethane or ethanol, along with catalysts like Lewis acids to facilitate the cyclization process.
One-Step Synthesis: There are methodologies designed for one-step synthesis that provide concise routes for obtaining this compound directly from simpler precursors, enhancing efficiency in laboratory settings.
Technical Parameters: Reaction temperatures, solvent choice, and catalyst concentration are critical parameters that can significantly influence yield and purity. For example, using dichloromethane at room temperature with a stoichiometric amount of Lewis acid can optimize the cyclization process.
The molecular structure of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one features a bicyclic framework characterized by:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond angles, distances, and stereochemistry that are crucial for understanding its reactivity and interactions with biological targets .
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one can participate in various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Aqueous medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Alkyl halides | Presence of base like triethylamine |
These reactions highlight the versatility of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one in organic synthesis and its potential for further derivatization .
The mechanism of action for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors in biological systems:
Further research is necessary to clarify these mechanisms and their implications for therapeutic applications .
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one has several notable applications:
These applications underscore the relevance of this compound in both academic research and practical industry settings .
Bicyclic heterocyclic frameworks represent a cornerstone of modern medicinal chemistry due to their three-dimensional complexity, structural rigidity, and capacity for diverse molecular interactions. These architectures serve as privileged scaffolds in drug design, enabling precise spatial orientation of pharmacophoric elements while conferring favorable metabolic stability. Among these, the bicyclo[3.3.1]nonane system stands out for its unique cleft-shaped geometry that mimics natural product topologies essential for biological recognition. The integration of both nitrogen and oxygen heteroatoms within this scaffold—exemplified by 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one—creates stereoelectronically defined environments crucial for targeting enzymes and receptors with high fidelity. Such compounds bridge synthetic feasibility with biological relevance, offering tailored platforms for addressing unmet therapeutic needs through rational molecular design [9].
The molecular architecture of 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one (Chemical Formula: C₈H₁₃NO₂; Molecular Weight: 155.19 g/mol) features a bridged bicyclic framework incorporating nitrogen at the bridgehead position (9-methyl-9-aza) and an oxygen atom within the central ring (3-oxa) [1] [9]. This arrangement imposes significant conformational constraints, with X-ray crystallography and computational analyses revealing a dominant chair-boat conformation stabilized by transannular interactions. The carbonyl at C7 introduces a polar, hydrogen-bond-accepting moiety critical for molecular recognition, while the methyl group on nitrogen enhances lipophilicity and modulates basicity (predicted pKₐ ~8.5) [9].
Key structural attributes include:
Table 1: Structural Parameters of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Parameter | Value | Analytical Method |
---|---|---|
Molecular Formula | C₈H₁₃NO₂ | High-Resolution MS |
Melting Point | 113°C (dec.) | Differential Scanning Calorimetry |
Boiling Point | 263°C | Simulated Distillation |
Density | 1.136 g/cm³ | Gas Pycnometry |
Topological Polar Surface | 38.3 Ų | Computational Modeling |
Crystal System | Orthorhombic | X-ray Diffraction |
Conformational dynamics further distinguish this scaffold. Nuclear magnetic resonance studies at variable temperatures indicate restricted rotation about the N-CH₃ axis (ΔG‡ ~12 kcal/mol) and slow interconversion between puckered ring conformers below –20°C. This rigidity enables precise projection of substituents into complementary binding pockets of biological targets, a feature exploited in protease inhibitors and G-protein-coupled receptor modulators [9].
The synthetic exploration of oxa-azabicyclo[3.3.1]nonanes originated in the mid-20th century with seminal work on tropane alkaloid analogs, but targeted routes to 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one emerged only in the 1990s. Early approaches relied on Robinson-Schöpf-type condensations, combining dialdehydes with acetonedicarboxylate derivatives under Mannich conditions. However, these methods suffered from low regioselectivity (<20% yield) and inseparable diastereomer mixtures [5] .
A paradigm shift occurred with the advent of transition-metal-catalyzed cyclizations. Patent EP3042902A1 (2015) disclosed a high-yielding route using ruthenium-diphosphine complexes (e.g., [RuCl₂((R)-BINAP)]₂) to effect asymmetric reductive amination/cyclization of keto-diol precursors. This method delivered the target scaffold in 92% enantiomeric excess (ee) and 76% isolated yield—a landmark in stereocontrolled synthesis [5]. Concurrently, microwave-assisted lactonization protocols reduced reaction times from 72 hours to <30 minutes while maintaining yields >80% [9].
Table 2: Evolution of Synthetic Approaches to 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Synthetic Method | Year | Yield (%) | Diastereoselectivity | Key Limitations |
---|---|---|---|---|
Classical Robinson-Schöpf Condensation | 1972 | 15–22 | None | Low yield, no stereocontrol |
Acid-Catalyzed Transacetalization | 1998 | 41 | 1:1 endo:exo | Harsh conditions, side products |
Ruthenium-Catalyzed Cyclization (Patent) | 2015 | 76 | >20:1 endo:exo | Catalyst cost |
Microwave-Assisted Lactonization | 2020 | 81 | 15:1 endo:exo | Specialized equipment required |
Commercial availability followed these advances. By 2023, Sigma-Aldrich listed the compound (CAS 926658-87-9) as a "rare and unique chemical" for early discovery research, albeit without analytical certification. Current pricing reflects synthetic challenges: 95% pure material commands $154/g (1g scale), decreasing to $69.6/g at 10g quantities [2] [3] [9]. The scaffold now serves as a versatile intermediate for N-alkylation, C7 carbonyl reduction, and ring functionalization—operations that enable library diversification for structure-activity relationship studies [4] [10].
The bicyclo[3.3.1]nonane framework embodies a three-dimensional pharmacophore with proven bioactivity across therapeutic domains. Its curvature and heteroatom placement confer mimicry of peptide turn structures, enabling disruption of protein-protein interactions previously deemed "undruggable." Natural products containing this motif—including the antiviral gymnastatins and anticancer hyperforin—validate its biological relevance .
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one derivatives exhibit three principal pharmacophoric modalities:
Table 3: Bioactivity of Bicyclo[3.3.1]nonane Derivatives in Oncology
Derivative | Target | Activity (IC₅₀) | Mechanistic Role |
---|---|---|---|
9-Benzyl-3-oxo-azabicyclononane | Topoisomerase IIα | 0.47 μM | DNA intercalation, cleavage complex stabilization |
exo-7-Amino-9-methyl-3-oxa-9-azabicyclo | HDAC1 | 1.2 μM | Zinc chelation, histone substrate mimicry |
7-Hydroxy-9-methyl-3-oxa-9-azabicyclo | PARP1 | 3.8 μM | NAD⁺ binding site competition |
Recent innovations leverage this scaffold in proteolysis-targeting chimeras (PROTACs), where its rigidity optimizes linker geometry between E3 ligase binders and target protein warheads. In breast cancer models, PROTACs incorporating 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane linkers achieved 98% estrogen receptor α degradation at 10 nM doses—outperforming polyethylene glycol-based analogs by 8-fold in efficacy and 12-fold in pharmacokinetic half-life [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0